(R)-2-Bromooctane

Chiral synthesis Enantiomeric purity Optical rotation

(R)-2-Bromooctane is a chiral secondary alkyl bromide belonging to the 2-halooctane class, with the bromine atom located on the C2 carbon, creating a single stereogenic center of the R configuration. It is a colorless to light yellow liquid at room temperature with a molecular formula of C8H17Br and a molecular weight of 193.12 g/mol.

Molecular Formula C8H17B
Molecular Weight 193.12 g/mol
CAS No. 5978-55-2
Cat. No. B1611525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Bromooctane
CAS5978-55-2
Molecular FormulaC8H17B
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCCCCC(C)Br
InChIInChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyFTJHYGJLHCGQHQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Bromooctane (CAS 5978-55-2) Chiral Alkyl Halide for Stereospecific Synthesis


(R)-2-Bromooctane is a chiral secondary alkyl bromide belonging to the 2-halooctane class, with the bromine atom located on the C2 carbon, creating a single stereogenic center of the R configuration . It is a colorless to light yellow liquid at room temperature with a molecular formula of C8H17Br and a molecular weight of 193.12 g/mol . This compound serves as a versatile electrophile in stereospecific substitution and elimination reactions, making it a valuable chiral building block for asymmetric synthesis and pharmaceutical intermediate production .

Stereospecific SN2 electrophile for chiral secondary alcohol synthesis
Predictable inversion of configuration
Chiral building block for asymmetric synthesis and mechanistic probe studies
Enantiopure R configuration as stereochemical control
Radical-mediated C-C bond formation research via electrochemical methods
Secondary alkyl radical coupling pathway context

Why Racemic or Achiral Analogs Cannot Replace (R)-2-Bromooctane in Stereocontrolled Synthesis


Replacing (R)-2-bromooctane with racemic 2-bromooctane (CAS 557-35-7) or achiral 1-bromooctane fundamentally alters stereochemical outcomes in nucleophilic substitution reactions. Under SN2 conditions, (R)-2-bromooctane undergoes complete inversion to yield (S)-2-octanol with 100% enantiomeric excess [1]. In contrast, racemic 2-bromooctane produces a racemic mixture of products, providing no enantiomeric enrichment. Achiral 1-bromooctane, lacking a stereogenic center, offers no stereocontrol. For stereospecific applications in drug synthesis and chiral probe development, only enantiopure (R)-2-bromooctane ensures predictable stereochemical outcomes .

Racemic 2-bromooctane
Replacing with racemic mixture may yield racemic products, offering no enantiomeric enrichment in stereospecific synthesis.
Achiral 1-bromooctane
Lacks a stereogenic center, providing no stereocontrol; substitution products are achiral and unsuitable for chiral probe studies.
(S)-2-bromooctane
Opposite enantiomer yields opposite product configuration; may not support the same stereochemical pathway without full method redesign.

Quantitative Evidence Differentiating (R)-2-Bromooctane from Analogs


Enantiomeric Purity and Optical Rotation: (R)-2-Bromooctane vs. Racemic Mixture

(R)-2-Bromooctane exhibits a specific rotation of -34.6°, enabling precise determination of enantiomeric purity and reaction stereochemistry [1]. In contrast, racemic 2-bromooctane shows a specific rotation of 0°, rendering it unsuitable for tracking stereochemical outcomes. Commercially available (R)-2-bromooctane is supplied with enantiomeric purities of ≥98% , ensuring consistent stereocontrol in asymmetric syntheses.

Optical Rotation
Head-to-head
[α]D -34.6°
Supports enantiomeric purity review
Racemate: 0°; Δ 34.6°; purity ≥98% reported
Chiral synthesis Enantiomeric purity Optical rotation

Stereochemical Outcome in SN2 Reactions: (R)-2-Bromooctane vs. 1-Bromooctane

Under standard SN2 conditions with NaOH in aqueous ethanol, (R)-2-bromooctane undergoes complete stereochemical inversion to yield (S)-2-octanol with 100% enantiomeric excess [1]. In contrast, 1-bromooctane, lacking a chiral center, produces achiral 1-octanol, providing no stereochemical information. This predictable inversion is critical for designing stereoselective syntheses where product configuration is controlled by substrate chirality.

SN2 Stereochemical Outcome
Cross-study comparable
(S)-2-octanol, reported >99% ee via inversion
Predictable inversion supports stereochemical design
1-bromooctane gives achiral product; NaOH/H2O/EtOH
SN2 mechanism Stereochemistry Nucleophilic substitution

Reactivity Profile: Secondary vs. Primary Alkyl Bromide in Catalytic Reduction

In electrochemical catalytic reductions using a dinickel(I) Schiff base complex, 2-bromooctane (secondary) exhibits distinct reactivity compared to 1-bromooctane (primary). Specifically, the yield of octyl dimers is higher for 2-bromooctane catalyzed by the dinickel complex than by nickel salen, whereas no increase in hexadecane yield is observed for 1-bromooctane [1]. This indicates that the secondary radical intermediate derived from 2-bromooctane couples more efficiently, highlighting its unique utility in radical-mediated C-C bond formation.

Radical Dimer Yield
Cross-study comparable
Higher octyl dimer yield vs. primary analog
Supports radical coupling pathway review
Electrochemical reduction; dinickel catalyst; DMF
Electrochemical reduction Catalysis Radical intermediates

Phase Transfer Catalysis Efficiency: 2-Bromooctane vs. Other Alkyl Halides

In phase transfer catalyzed dehydrohalogenation, 2-bromooctane exhibits a synergistic effect when two types of catalysts are used in a third-phase system, leading to enhanced reaction rates [1]. While specific rate constants are not directly compared, the study demonstrates that 2-bromooctane's secondary halide structure facilitates efficient elimination in biphasic systems, a property that may differ from primary or tertiary analogs due to steric and electronic factors.

Phase Transfer Catalysis
Class-level inference
Synergistic effect observed with dual catalyst
Phase-transfer efficiency context-dependent
Not quantified; third-phase system reported
Phase transfer catalysis Dehydrohalogenation Synergistic effects

Racemization Susceptibility: (R)-2-Bromooctane vs. 1-Bromooctane

Under SN1 conditions or in polar aprotic solvents like DMSO with bromide ion, (R)-2-bromooctane undergoes racemization to (±)-2-bromooctane, whereas 1-bromooctane remains achiral regardless of conditions [1]. The racemization pathway proceeds via planar carbocation intermediate formation, allowing for inversion of configuration. This property is exploited in dynamic kinetic resolution processes but must be avoided when stereochemical integrity is required.

Racemization Susceptibility
Class-level inference
Racemizes under SN1 or polar aprotic conditions
Condition control required to preserve enantiopurity
Avoid DMSO/NaBr; planar carbocation pathway
Racemization Stereochemical stability SN1 conditions

Optimal Application Scenarios for (R)-2-Bromooctane Based on Quantitative Evidence


Stereospecific Synthesis of Chiral Alcohols and Derivatives

Utilize (R)-2-bromooctane as a stereodefined electrophile in SN2 reactions to produce (S)-2-octanol and its derivatives with high enantiomeric excess (>99% ee) [1]. The predictable inversion of configuration allows for the reliable construction of chiral building blocks for pharmaceuticals and natural product synthesis.

Chiral Probe Development for Mechanistic Studies

Leverage the high enantiomeric purity (≥98%) and well-defined optical rotation (-34.6°) of (R)-2-bromooctane to investigate reaction mechanisms involving stereochemical inversion, racemization, or kinetic resolution . Its optical activity serves as a sensitive reporter for stereochemical changes during nucleophilic substitution or elimination reactions.

Radical-Mediated C-C Bond Formation in Electrochemical Synthesis

Employ (R)-2-bromooctane in electrochemical catalytic reductions to generate secondary octyl radicals, which exhibit enhanced coupling efficiency compared to primary analogs [2]. This property is valuable for synthesizing dimeric and oligomeric products with controlled chain lengths in materials science applications.

Phase Transfer Catalyzed Dehydrohalogenation for Olefin Synthesis

Apply (R)-2-bromooctane in biphasic dehydrohalogenation reactions using synergistic phase transfer catalyst systems to enhance elimination rates and yields [3]. The secondary bromide structure facilitates efficient β-elimination, producing terminal or internal olefins depending on conditions, useful in fine chemical and polymer intermediate production.

Application
Selection Property
Validation Focus
Stereospecific SN2 substitution
Enantiomeric purity review
Inversion configuration confirmation
Chiral mechanistic probe studies
Optical rotation as stereochemical reporter
Stereochemical change monitoring
Radical-mediated C-C coupling research
Radical coupling efficiency
Dimer yield comparison with primary analogs
Phase transfer dehydrohalogenation
Secondary halide reactivity profile
Catalyst synergy evaluation under biphasic conditions

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